
2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
説明
科学的研究の応用
Environmental Impact of Chlorinated Compounds
Chlorinated hydrocarbons, such as Methoxychlor, have been studied for their proestrogenic activity and environmental impact. Methoxychlor, a pesticide, upon metabolism, produces active estrogenic forms leading to adverse effects on fertility, pregnancy, and development in both males and females. Understanding the metabolic pathways and effects of such chlorinated compounds can inform the safety and environmental regulations surrounding their use (Cummings, 1997).
Sorption and Environmental Behavior of Chlorinated Herbicides
Research on the sorption of chlorinated herbicides, such as 2,4-D, indicates that soil organic matter and iron oxides are significant sorbents. The review by Werner, Garratt, and Pigott (2012) discusses how environmental behavior of chlorinated compounds can be influenced by soil properties, which has implications for pollution control and environmental protection strategies (Werner, Garratt, & Pigott, 2012).
Toxicity and Antimicrobial Properties of Chlorinated Compounds
Studies on the toxicity and potential antimicrobial properties of chlorinated compounds, including their interaction with biomolecules and effects on public health, can provide a basis for assessing the safety and therapeutic potential of compounds like "2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one" (Lazrak et al., 2020).
Antioxidant and Biological Activities of Phenolic Compounds
The research on chlorogenic acid, a phenolic compound, highlights its antioxidant, antibacterial, and various therapeutic roles. Investigating similar phenolic structures in chlorinated compounds could reveal potential biomedical applications and health benefits (Naveed et al., 2018).
Structural and Functional Relationships in Chemical Compounds
Investigating the structural and functional relationships of chlorinated compounds, including their synthesis and spectroscopic properties, can provide insights into their reactivity, stability, and potential applications in various fields such as medicinal chemistry and materials science (Issac & Tierney, 1996).
特性
IUPAC Name |
2-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-4-15-9-6-12(5-8(9)14-3)10(13)7(2)11/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKSDHCBFADJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



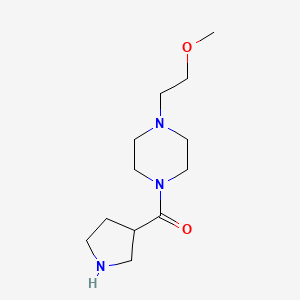
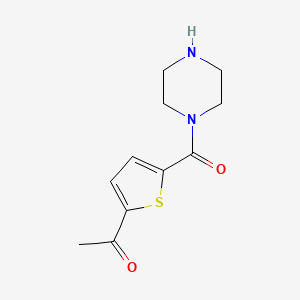
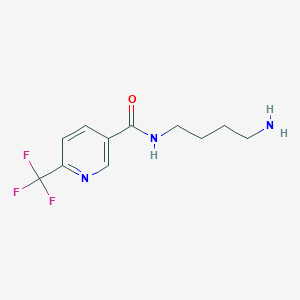
![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)

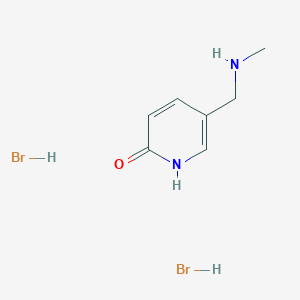
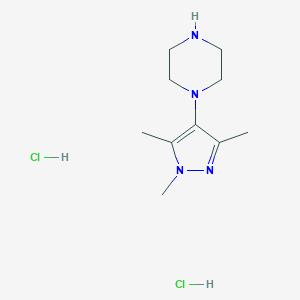
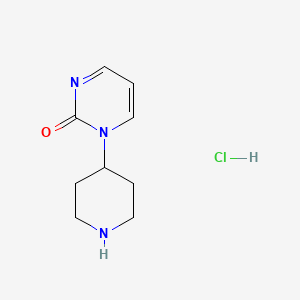

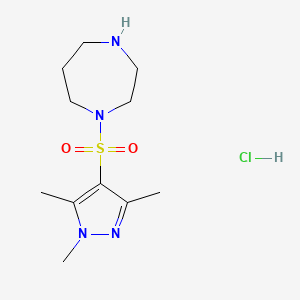
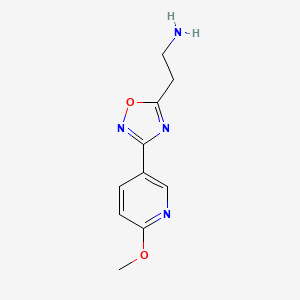
![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)

![3,9-Diazaspiro[5.5]undec-3-yl(2-fluorophenyl)methanone hydrochloride](/img/structure/B1478208.png)